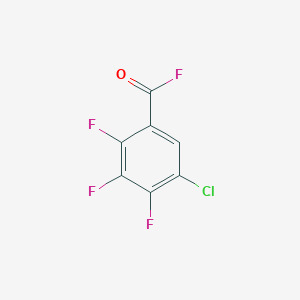
5-Chloro-2,3,4-trifluorobenzoyl fluoride
Beschreibung
5-Chloro-2,3,4-trifluorobenzoyl fluoride is a fluorinated aromatic acyl fluoride characterized by a benzoyl backbone substituted with chlorine at position 5 and fluorine atoms at positions 2, 3, and 4. Fluorinated benzoyl derivatives are valued for their electron-withdrawing effects, which enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution reactions. These compounds are typically sensitive to hydrolysis and require controlled handling .
Eigenschaften
CAS-Nummer |
101513-69-3 |
|---|---|
Molekularformel |
C7HClF4O |
Molekulargewicht |
212.53 g/mol |
IUPAC-Name |
5-chloro-2,3,4-trifluorobenzoyl fluoride |
InChI |
InChI=1S/C7HClF4O/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H |
InChI-Schlüssel |
HDPODBQAFOAFJY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Cl)F)F)F)C(=O)F |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)F)F)F)C(=O)F |
Synonyme |
Benzoyl fluoride, 5-chloro-2,3,4-trifluoro- (9CI) |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
The table below compares key structural analogs based on substituents, molecular formulas, and applications:
Reactivity and Stability
- Electrophilicity: The target compound’s fluorine atoms increase electron withdrawal, enhancing carbonyl reactivity compared to non-fluorinated analogs. However, replacing chlorine with methoxy (as in 5-Methoxy-2,3,4-trifluorobenzoyl chloride) reduces electrophilicity, favoring stability over reactivity .
- Hydrolysis Sensitivity : Acyl fluorides generally hydrolyze slower than chlorides, but the presence of electron-withdrawing groups (e.g., -Cl, -F) accelerates this process. For instance, 2,3,4-Trichloro-5-fluorobenzoyl chloride’s trichloro substitution may increase susceptibility to moisture .
- Thermal Stability : Fluorinated pyrimidines like 5-Chloro-2,4,6-trifluoropyrimidine (bp 114.5°C) demonstrate high thermal stability due to aromatic fluorination, a trait likely shared by the target compound .
Industrial and Pharmaceutical Relevance
- Pharmaceutical Intermediates: 5-Methoxy-2,3,4-trifluorobenzoyl chloride is critical in synthesizing moxifloxacin, a fluoroquinolone antibiotic. The target compound’s chloro substitution could similarly serve in antiviral or anticancer drug precursors .
- Agrochemicals : Fluorinated benzoyl derivatives are employed in pesticide synthesis due to their resistance to metabolic degradation. The trichloro analog’s stability under harsh conditions makes it suitable for field applications .
- Dyes and Polymers : Compounds like 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride are used in reactive dyes (e.g., Drimarene K) and specialty polymers, leveraging their functionalizable substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


